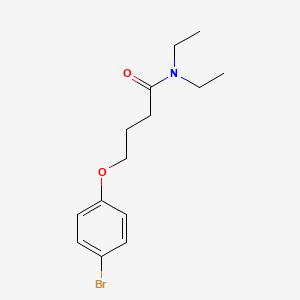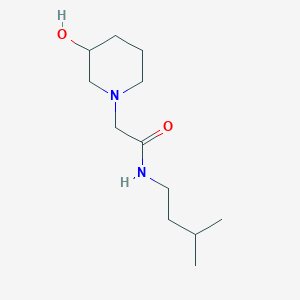![molecular formula C18H28BrN3O2 B1464181 tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate CAS No. 1221278-47-2](/img/structure/B1464181.png)
tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate, or TB4PP, is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been used in various lab experiments.
Mechanism of Action
TB4PP has been found to interact with a variety of ion channels in the cell membrane, resulting in the alteration of cell membrane potentials. This alteration of cell membrane potentials can result in a variety of effects, such as changes in the activity of various enzymes and proteins, as well as changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
TB4PP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, as well as to alter the activity of certain hormones and neurotransmitters. It has also been found to affect the functioning of the cardiovascular system, as well as the functioning of the immune system.
Advantages and Limitations for Lab Experiments
TB4PP has a number of advantages and limitations for use in lab experiments. The main advantage of using TB4PP is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, TB4PP has been found to have a variety of biochemical and physiological effects, making it useful for a variety of lab experiments. However, there are a few limitations to using TB4PP in lab experiments. For example, TB4PP has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, TB4PP is not very soluble in water, meaning that it must be used in aqueous solutions with high concentrations of other compounds.
Future Directions
There are a number of potential future directions for the use of TB4PP in scientific research. One potential future direction is the use of TB4PP in the study of drug metabolism and pharmacokinetics. Additionally, TB4PP could be used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain drugs on the cardiovascular system and the immune system. TB4PP could also be used to study the effects of certain drugs on the development and functioning of the brain, as well as to study the effects of certain drugs on the development and functioning of the endocrine system. Finally, TB4PP could be used to study the effects of certain drugs on the development and functioning of the immune system.
Scientific Research Applications
TB4PP has been studied for its potential applications in scientific research. It has been used in various lab experiments, such as to study the effects of ion channels on cell membrane potentials, as well as to investigate the effects of certain drugs on the nervous system. TB4PP has also been used to study the effects of certain drugs on the cardiovascular system, as well as to study the effects of certain drugs on the immune system.
properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-tert-butylpyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrN3O2/c1-17(2,3)15-20-11-13(19)14(21-15)12-7-9-22(10-8-12)16(23)24-18(4,5)6/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDGKYIISFTCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
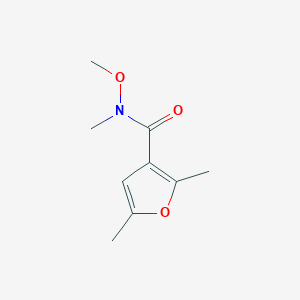

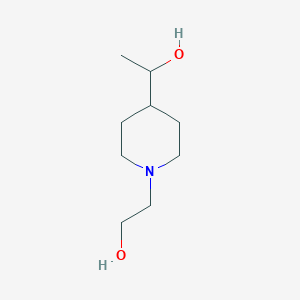

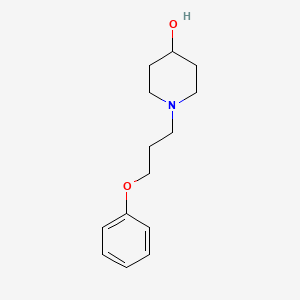
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)
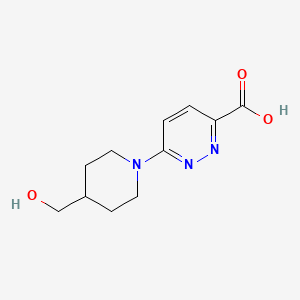

![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)
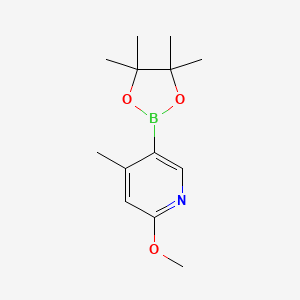
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)
